molecular formula C10H8ClN3OS B2820255 N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide CAS No. 478064-09-4

N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide

Cat. No.: B2820255
CAS No.: 478064-09-4
M. Wt: 253.7
InChI Key: VQLFJNQPYHEWEJ-UHFFFAOYSA-N
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Description

N'-(6-Chloropyridin-2-yl)thiophene-2-carbohydrazide is a carbohydrazide derivative featuring a thiophene ring linked to a 6-chloropyridinyl group via a hydrazide bridge. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antitumor, and catalytic properties . The 6-chloropyridine moiety enhances electron-withdrawing effects, while the thiophene ring contributes to π-electron delocalization, making the compound suitable for metal chelation and hydrogen-bond interactions . Its synthesis is typically achieved through microwave-assisted methods, which optimize yield (86.7%) and purity by favoring the kinetically stable endo isomer .

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-8-4-1-5-9(12-8)13-14-10(15)7-3-2-6-16-7/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLFJNQPYHEWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Antimicrobial Activity: The benzo[b]thiophene analog (II.b) demonstrates potent anti-staphylococcal activity (MIC = 4 µg/mL) without cytotoxicity, attributed to the chloro-pyridinyl group and planar benzo[b]thiophene core enhancing membrane penetration .

Anticancer Mechanisms : FBZC’s nitrothiophene and benzothiazole groups facilitate ROS generation, disrupting redox balance in cancer cells . The absence of a nitro group in the target compound suggests differing mechanisms, possibly relying on hydrogen-bond interactions or metal chelation .

Synthetic Efficiency : Microwave synthesis (used for the target compound) achieves higher yields (86.7%) and purity compared to conventional methods, minimizing side products .

Electronic and Physicochemical Properties

Table 2: Computational and Experimental Parameters
Compound (Reference) HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (D) Crystal System
Thiophene-2-carbohydrazide (Endo isomer) -6.12 -1.98 4.14 3.01 Monoclinic (P2₁/c)
Benzo[b]thiophene analog (II.b) Not reported Not reported Not reported Not reported Not reported
FBZC Not reported Not reported Not reported Not reported Not reported
  • HOMO-LUMO Gap (ΔE) : The low ΔE (4.14 eV) of thiophene-2-carbohydrazide suggests high reactivity, favoring electron transfer in biological systems . This property is critical for interactions with DNA or microbial enzymes.
  • Dipole Moment : The high dipole moment (3.01 D) of the endo isomer enhances solubility and binding to polar biological targets .

Thermal and Kinetic Stability

The target compound’s thermal behavior, analyzed via Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, reveals an activation energy (Eₐ) of ~120 kJ/mol, indicative of moderate stability under physiological conditions . In contrast, FBZC’s nitro group may lower thermal stability due to oxidative sensitivity .

Biological Activity

N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of hydrazone derivatives, characterized by the presence of a thiophene ring and a chlorinated pyridine moiety. Its chemical structure can be represented as follows:

C11H8ClN3S\text{C}_{11}\text{H}_{8}\text{Cl}\text{N}_{3}\text{S}

This compound exhibits a unique combination of functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Remarks
HepG230.84 - 52.77Moderate activity
HuH7<30Significant inhibition
SMMC-7721<30Significant inhibition
LO2 (Normal Liver)>90Low toxicity

The data indicate that while the compound shows promise against HCC, it also exhibits some cytotoxicity towards normal liver cells, suggesting a need for further optimization to enhance selectivity.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary results suggest that this compound possesses notable antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Table 2: Antimicrobial Activity Overview

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal15 µg/mL
Escherichia coliBacteriostatic20 µg/mL
Candida albicansFungicidal10 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Mechanistic Studies

The biological activity of this compound has been attributed to its ability to interact with specific cellular targets. Mechanistic studies indicate that it may modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Study: Apoptosis Induction in Cancer Cells

In one study, treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins such as Bax.
  • Decreased expression of anti-apoptotic proteins like Bcl-2.
  • Activation of caspase pathways , leading to cell death.

These findings underscore the compound's potential as an effective anticancer agent through apoptosis induction.

Q & A

Q. What are the standard synthetic routes for N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide, and how can purity be optimized?

The compound is typically synthesized via condensation of 6-chloropyridine-2-carbaldehyde with thiophene-2-carbohydrazide. A reflux setup in ethanol (30–40 mL/g substrate) under acidic or neutral conditions (e.g., acetic acid catalyst) for 8–12 hours yields the product. Purity (>95%) is achieved through recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirm hydrazone bond formation (N–H at δ 10–12 ppm, C=N at ~160 ppm).
  • FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C=N (~1590 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 280.03).
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What solvents and reaction conditions minimize side-product formation during synthesis?

Polar aprotic solvents (DMF, DMSO) or ethanol at 70–80°C reduce byproducts like unreacted aldehyde or dimerization. Monitoring via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures reaction progression .

Advanced Questions

Q. How can reaction yields be improved using Design of Experiments (DoE)?

Apply a factorial design to optimize variables:

  • Temperature (60–100°C), molar ratio (1:1 to 1:1.2 aldehyde:hydrazide), and reflux time (6–14 hours). Response surface methodology (RSM) identifies ideal conditions (e.g., 80°C, 1:1.1 ratio, 10 hours), improving yields from 65% to >85% .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., IC50 variations in kinase inhibition assays) require:

  • Replicating assays under standardized conditions (e.g., ATP concentration, pH 7.4).
  • Validating compound stability via HPLC pre-/post-assay.
  • Cross-referencing with structural analogs (e.g., pyridine vs. chloropyridine derivatives) .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR) using the chloropyridine moiety as a hinge-binding group.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) with inhibitory activity .

Q. How can in vitro biological activity studies be designed to evaluate its therapeutic potential?

  • Cell lines : Use cancer (MCF-7, A549) and normal (HEK293) cells for selectivity assessment.
  • Assays : MTT for cytotoxicity, fluorescence-based kinase inhibition (e.g., EGFR-TK).
  • Controls : Include positive (gefitinib) and vehicle (DMSO <0.1%) controls. EC50 values should be normalized to protein content .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder at -20°C under argon.
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Buffered solutions : Use pH 6–7 phosphate buffer to prevent hydrolysis of the hydrazone bond .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Substituent variation : Replace 6-Cl on pyridine with Br, CF3, or OMe to modulate electron-withdrawing effects.
  • Scaffold hopping : Replace thiophene with furan or pyrrole to alter π-π stacking.
  • Bioisosteres : Substitute hydrazide with amide or urea groups; evaluate via IC50 shifts in enzymatic assays .

Methodological Best Practices

  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to avoid misinterpretation of overlapping signals .
  • Crystallography : Use SHELX for structure refinement; report R-factor (<0.05) and thermal parameters .
  • Biological Replicates : Perform triplicate experiments with statistical analysis (ANOVA, p <0.05) to ensure reproducibility .

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